molecular formula C18H13ClF3N B2871776 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline CAS No. 861208-85-7

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline

Cat. No.: B2871776
CAS No.: 861208-85-7
M. Wt: 335.75
InChI Key: LLKBAQNMYYMZAR-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline is a Schiff base derivative characterized by a chlorinated 3,4-dihydronaphthalene moiety and a 4-(trifluoromethyl)aniline group. The (E)-configuration indicates a trans arrangement around the imine bond (C=N), which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N/c19-17-13(6-5-12-3-1-2-4-16(12)17)11-23-15-9-7-14(8-10-15)18(20,21)22/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBAQNMYYMZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the condensation of 1-chloro-3,4-dihydro-2-naphthaldehyde with 4-(trifluoromethyl)aniline under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aniline Ring

Key Analogs :

N-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline (CAS 861208-84-6)

  • Molecular Formula : C₁₇H₁₂ClF₂N
  • Molecular Weight : 303.74 g/mol
  • Purity : >90%
  • Key Difference : Replaces -CF₃ with -F at positions 2 and 4 on the aniline ring. The reduced steric bulk of fluorine may improve solubility but diminish electron-withdrawing effects compared to -CF₃ .

4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline Molecular Formula: C₁₅H₁₄ClNO₂ Key Difference: Methoxy (-OMe) substituents introduce electron-donating effects, contrasting with -CF₃. Crystal structure analysis reveals dihedral angles between aromatic rings of 19.68° and 45.54°, indicating conformational flexibility influenced by substituents .

4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline

  • Molecular Formula : C₁₂H₁₀ClNS
  • Molecular Weight : 235.73 g/mol
  • Key Difference : Replaces the naphthalenyl group with a thiophene ring, reducing aromatic conjugation and altering electronic properties. The sulfur atom in thiophene may enhance polarizability .
Table 1: Substituent Effects on Physical and Electronic Properties
Compound Substituent(s) on Aniline Electron Effect Molecular Weight (g/mol) Notable Properties
Target Compound (-CF₃) 4-CF₃ Strongly EW ~335.75* High thermal stability
2,4-Difluoro Analog (CAS 861208-84-6) 2,4-F Moderately EW 303.74 >90% purity
3,4-Dimethoxy Analog 3,4-OMe ED 279.73 Flexible conformation
Thienyl Analog Thiophene Heterocyclic 235.73 Enhanced polarizability

*Estimated based on similar analogs.

Structural and Crystallographic Comparisons

  • Dihedral Angles : The 3,4-dimethoxyphenyl analog exhibits dihedral angles of 19.68° and 45.54° between aromatic rings, suggesting that electron-donating groups (-OMe) permit greater conformational flexibility compared to rigid -CF₃ or -Cl substituents .
  • Hydrogen Bonding : In crystal structures, analogs like 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline form C–H⋯O and C–H⋯C interactions, which stabilize the lattice. The absence of hydrogen-bonding groups in the target compound (-CF₃, -Cl) may reduce such interactions, affecting crystallinity .

Biological Activity

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C16H12ClF3N
  • CAS Number : 477887-87-9
  • Molecular Weight : 317.79 g/mol

The compound primarily functions through its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This includes:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 µM to 125 µM for various strains.
  • Fungal Activity : It also showed antifungal properties, particularly against Candida species, with MIC values indicating a bactericidal effect on biofilm formation.
Microbial Strain MIC (µM) Activity Type
Staphylococcus aureus62.5Bactericidal
Escherichia coli31.2Bacteriostatic
Candida albicans50.0Bactericidal

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Proliferation Inhibition : Research indicates that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic Insights : The compound's ability to modulate signaling pathways related to cancer progression has been documented, particularly through the inhibition of oncogenic pathways.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of Schiff base compounds, including this compound. It was found to significantly reduce biofilm formation in MRSA strains compared to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In a preclinical study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates at concentrations as low as 10 µM. This suggests its potential utility in developing novel anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.